An In-depth Technical Guide to 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole
An In-depth Technical Guide to 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole, a fluorinated heterocyclic compound of interest in medicinal and agrochemical research. Drawing upon established principles of organic chemistry and data from related structures, this document will explore its synthesis, reactivity, and potential applications, offering valuable insights for professionals in drug discovery and development.
Molecular Identity and Physicochemical Properties
4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole is a substituted pyrazole with the chemical formula C₅H₅BrF₂N₂O and a molecular weight of 227.01 g/mol .[1] The presence of a bromine atom, a difluoromethoxy group, and a methyl group on the pyrazole core imparts a unique combination of electronic and steric properties that influence its chemical behavior and potential biological activity.
Table 1: Physicochemical Properties of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole
| Property | Value | Source |
| CAS Number | 2665661-07-2 | [1] |
| Molecular Formula | C₅H₅BrF₂N₂O | [1] |
| Molecular Weight | 227.01 | [1] |
| Topological Polar Surface Area (TPSA) | 27.05 Ų | [1] |
| LogP | 1.784 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
The difluoromethoxy group is a key feature, acting as a bioisosteric replacement for other functionalities like hydroxyl or thiol groups.[2] Its strong electron-withdrawing nature and lipophilicity can enhance membrane permeability and metabolic stability, making such compounds highly valuable in medicinal chemistry.[2]
Synthesis and Elucidation
While a specific, detailed synthesis for 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyrazole derivatives. The synthesis would likely involve the construction of the core pyrazole ring followed by functionalization.
A potential synthetic pathway could start from a precursor such as 3-hydroxy-1-methyl-pyrazole. This intermediate could then undergo difluoromethoxylation and subsequent bromination.
Figure 1: Proposed synthetic pathway for 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole.
Key Synthetic Steps
Step 1: Difluoromethoxylation The introduction of the difluoromethoxy group can be achieved through various methods. One common approach involves the use of difluorocarbene (:CF₂) precursors.[2][3] For instance, the reaction of a phenol or a hydroxy-heterocycle with a difluorocarbene source, generated in situ from reagents like difluorobromoacetic acid under photoredox catalysis, can yield the corresponding difluoromethyl ether.[3]
Experimental Protocol: General O-Difluoromethylation (Illustrative)
-
To a solution of the hydroxy-pyrazole precursor in a suitable solvent (e.g., acetonitrile), add a photocatalyst (e.g., fac-Ir(ppy)₃) and a difluorocarbene source (e.g., BrCF₂CO₂H).
-
Degas the reaction mixture and irradiate with visible light at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Step 2: Bromination The bromination of the pyrazole ring is a well-established transformation. The regioselectivity of the bromination is influenced by the directing effects of the substituents on the ring. For pyrazoles, electrophilic substitution, such as bromination, typically occurs at the 4-position.[4] Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine.[5]
Experimental Protocol: General Bromination of Pyrazoles (Illustrative)
-
Dissolve the 3-(difluoromethoxy)-1-methyl-pyrazole in a suitable solvent (e.g., chloroform or acetic acid).
-
Add the brominating agent (e.g., NBS) portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Work up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification.
Chemical Reactivity
The reactivity of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole is dictated by the interplay of its functional groups.
Figure 2: Potential reaction pathways for 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole.
The bromine atom at the 4-position makes this compound a valuable substrate for various transition metal-catalyzed cross-coupling reactions.[5] These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.
The electron-withdrawing nature of the difluoromethoxy group and the pyrazole ring itself can influence the reactivity of the C-Br bond, potentially facilitating these cross-coupling reactions.
Spectroscopic Properties (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) likely in the range of 3.5-4.0 ppm. - A triplet for the proton of the difluoromethoxy group (CHF₂) due to coupling with the two fluorine atoms, expected at a downfield chemical shift. - A singlet for the proton at the 5-position of the pyrazole ring. |
| ¹³C NMR | - Resonances for the five carbon atoms of the molecule. The carbon bearing the bromine atom would be shifted upfield compared to an unsubstituted carbon. The carbon of the difluoromethoxy group would appear as a triplet due to C-F coupling. |
| ¹⁹F NMR | - A doublet for the two fluorine atoms of the difluoromethoxy group, coupled to the proton. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks with approximately 1:1 ratio). |
Potential Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry and agrochemicals, found in numerous approved drugs and fungicides.[6][7][8] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide moiety, in particular, is a key component of several modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[6][7][9]
Given the structural similarities, 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole represents a valuable building block for the synthesis of novel bioactive compounds. The bromine atom serves as a versatile handle for introducing diverse chemical functionalities through cross-coupling reactions, allowing for the exploration of new chemical space and the optimization of biological activity.[5] The difluoromethoxy group can contribute to improved pharmacokinetic properties.[2]
Potential therapeutic and agrochemical areas of interest for derivatives of this compound include:
-
Fungicides: As analogs of existing SDHI fungicides.
-
Oncology: Pyrazole derivatives have shown promise as anticancer agents.[8][10][11]
-
Anti-inflammatory agents: The pyrazole core is present in some nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Safety and Handling
Specific safety data for 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole is not available. However, based on the safety data for the parent compound, pyrazole, and general principles for handling halogenated organic compounds, the following precautions should be observed:[12][13][14]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid inhalation of dust or vapors and contact with skin and eyes.[12][13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14]
-
Toxicity: Pyrazole itself is harmful if swallowed and toxic in contact with skin.[12][13] It can cause skin and serious eye irritation.[12][13] Similar hazards should be assumed for its derivatives until specific toxicological data is available.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical applications. Its key structural features—the versatile bromine handle for cross-coupling reactions and the beneficial difluoromethoxy group for modulating physicochemical properties—make it an attractive starting material for discovery programs. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on the well-established chemistry of related pyrazole derivatives.
References
- DTIC. (n.d.). The Bromination of Pyrazabole.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC.
- Catalytic radical difluoromethoxylation of arenes and heteroarenes. (n.d.). RSC Publishing.
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.). ResearchGate.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
- Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent | Organic Letters. (2022, August 19). ACS Publications.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.).
- Recent Advances in Difluoromethylation Reaction. (2025, October 30). ResearchGate.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.
- REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Science Publishing.
- 4-Bromo-3-(difluoromethoxy)-1-methyl-1H-pyrazole. (n.d.). ChemScene.
- Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
- Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). PMC.
- Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018, November 19).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Material Safety Data Sheet (MSDS). (n.d.). Chemical Bull.
- Pyrazole 98 288-13-1. (n.d.). Sigma-Aldrich.
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
- 1089212-38-3|4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. (n.d.). BLDpharm.
- 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. (n.d.). PubChem.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025, October 16). ResearchGate.
- 4-bromo-1-(difluoromethyl)-3-methyl-1h-pyrazole. (n.d.). PubChemLite.
- PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE - European Patent Office - EP 4442680 A1. (2022, November 9). Googleapis.com.
- (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. (n.d.). PMC.
- 4-BROMO-3-METHYL-1H-PYRAZOLE. (n.d.). Inxight Drugs.
- 4-Bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
- Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5).
- 4-BROMO-1-(DIFLUOROMETHYL)-1H-PYRAZOLE | 956477-67-1. (2025, July 4). ChemicalBook.
- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. (n.d.). Google Patents.
- Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015, May 4).
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove.
- 4-bromo-3-(difluoromethyl)-1,5-dimethyl-1h-pyrazole. (n.d.). PubChemLite.
- 4-Bromo-3-methylpyrazole. (n.d.). SpectraBase.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
- 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. (n.d.).
- Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
- (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025, October 15). ResearchGate.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). FLORE.
- 1-Methylpyrazole(930-36-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole 1g. (n.d.). Dana Bioscience.
- 4-bromo-3-methoxy-1-methyl-1h-pyrazole. (n.d.). PubChemLite.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI.
Sources
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]
- 9. thieme.de [thieme.de]
- 10. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbull.com [chemicalbull.com]
